Bromobenzene-d5, also known as pentadeuterobromobenzene, is a valuable tool in organic synthesis due to its ability to introduce a deuterated phenyl group (C6D5) into other molecules. This specific isotope substitution offers several advantages, including:
Bromobenzene-d5 finds application as a solvent in NMR spectroscopy due to its several beneficial properties:
The growing interest in deuterated drugs has opened up potential avenues for the use of Bromobenzene-d5 in pharmaceutical research. Deuterated drugs offer several potential benefits, including:
Bromobenzene-d5 is a deuterated derivative of bromobenzene, characterized by the molecular formula and a molecular weight of 162.04 g/mol. It contains five deuterium atoms, making it useful in various chemical applications, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy. This compound is a clear, colorless liquid that is insoluble in water but slightly soluble in organic solvents like chloroform and ethyl acetate .
Bromobenzene-d5 is a flammable liquid with moderate toxicity. It can irritate the skin, eyes, and respiratory system upon contact or inhalation. Proper personal protective equipment (PPE) like gloves, safety glasses, and a fume hood should be worn while handling this compound [7].
Here are some additional safety points to consider:
While specific biological activities of bromobenzene-d5 are not extensively documented, its parent compound, bromobenzene, is known to exhibit toxicity and potential carcinogenic properties. The deuterated version is primarily used as a labeling agent in biochemical research rather than for direct biological applications . The isotopic substitution may influence the metabolic pathways of related compounds, but further studies would be necessary to elucidate any distinct biological effects.
Bromobenzene-d5 can be synthesized through various methods, with one common approach involving the reaction of bromobenzene with deuterium oxide in the presence of a platinum catalyst. The process typically occurs under an inert atmosphere at elevated temperatures. For instance, a typical synthesis might involve:
Bromobenzene-d5 is primarily utilized in research settings as a solvent and reagent for NMR spectroscopy due to its isotopic purity (99.5% deuterium). It serves as a standard for calibrating NMR instruments and is also employed in studies investigating molecular dynamics and structure elucidation . Additionally, it is used in the preparation of other labeled compounds, such as orthoterphenyl-d10.
Bromobenzene-d5 shares similarities with several other deuterated aromatic compounds. Here are some comparable compounds along with their unique attributes:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Bromobenzene | C6H5Br | Non-deuterated version; commonly used as an industrial solvent. |
Benzene-d6 | C6D6 | Fully deuterated benzene; used for NMR studies and as a solvent. |
Aniline-d5 | C6H5D | Deuterated version of aniline; used in organic synthesis and labeling studies. |
Toluene-d8 | C7D8 | Fully deuterated toluene; used for NMR applications similar to bromobenzene-d5. |
Phenol-d6 | C6D6O | Deuterated phenol; useful in studying hydrogen bonding interactions. |
Bromobenzene-d5's uniqueness lies in its specific isotopic labeling which enhances its utility in NMR spectroscopy compared to its non-deuterated counterparts and other deuterated compounds that may not possess the same level of specificity for certain reactions or interactions .
Flammable;Irritant;Environmental Hazard